molecular formula C14H20BrNO8 B3106592 2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol) CAS No. 1597448-01-5

2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)

Cat. No.: B3106592
CAS No.: 1597448-01-5
M. Wt: 410.21 g/mol
InChI Key: OLHJQEDVACCQIJ-UHFFFAOYSA-N
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Description

The compound “2,2’-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)” is a chemical substance with the molecular formula C14H20BrNO8 . It is used in various chemical and pharmaceutical applications .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 410.22 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structure of Coordination Compounds : This compound has been utilized in the synthesis of coordination compounds, particularly with nitrogen-containing polycarboxylate ligands. These compounds exhibit structures like 2-D supramolecular layers and 3-D networks, contributing to the understanding of crystallography and molecular interactions (Jia, Yang, Liu, & Ma, 2011).

  • Crystal Structure and Hirshfeld Surface Analysis : It plays a critical role in forming crystal structures. The analysis of such structures aids in understanding molecular interactions and symmetry in crystalline materials (Abuthahir, Nizammohideen, Viswanathan, Abiraman, & Balasubramanian, 2019).

Chemical and Biological Applications

  • Nano-level Monitoring in Electrochemistry : This compound has been investigated as a neutral carrier in the fabrication of ion-selective sensors. Such applications are crucial in electrochemical studies for monitoring specific ions at nano-level concentrations (Sahani, Singh, & Jain, 2015).

  • Anticancer and Antimicrobial Properties : There has been research into its applications in anticancer activities and antimicrobial properties. This indicates its potential in pharmaceutical and medical research, particularly in drug development (Zayed, Zayed, Fahim, & El-Samahy, 2017).

Future Directions

The future directions of research involving this compound could include further exploration of its properties and potential applications. It could also involve the development of new synthesis methods or the study of its interactions with other substances .

Properties

IUPAC Name

2-[2-[4-bromo-5-[2-(2-hydroxyethoxy)ethoxy]-2-nitrophenoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO8/c15-11-9-12(16(19)20)14(24-8-6-22-4-2-18)10-13(11)23-7-5-21-3-1-17/h9-10,17-18H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHJQEDVACCQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OCCOCCO)OCCOCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Reactant of Route 2
Reactant of Route 2
2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Reactant of Route 3
2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Reactant of Route 4
Reactant of Route 4
2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Reactant of Route 5
Reactant of Route 5
2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)
Reactant of Route 6
Reactant of Route 6
2,2'-((((4-Bromo-6-nitro-1,3-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(ethan-1-ol)

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